![molecular formula C19H16N2O5S B2565921 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate CAS No. 877637-20-2](/img/structure/B2565921.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyran-based heterocyclic compound that contains a pyrimidine ring and a sulfanyl group. The synthesis of this compound is relatively simple, and it can be prepared using a few straightforward steps. The compound has been shown to have several potential applications in scientific research, including as a tool for studying biochemical and physiological processes.
作用機序
The mechanism of action of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate is not fully understood. However, it is believed that the compound acts by binding to specific enzymes or receptors, thereby modulating their activity. The compound has been shown to have a high affinity for certain enzymes, such as thymidine kinase, and certain receptors, such as adenosine A2A receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as thymidine kinase, and to modulate the activity of certain receptors, such as adenosine A2A receptors. The compound has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the primary advantages of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate is its high affinity for certain enzymes and receptors, making it an ideal candidate for use in enzyme assays or receptor binding studies. However, one of the limitations of this compound is its relatively low solubility in aqueous solvents, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate. One potential direction is to explore the compound's potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Another potential direction is to investigate the compound's potential as a tool for studying the activity of specific enzymes and receptors in various physiological and pathological conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
合成法
The synthesis of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate can be achieved by a simple reaction between pyrimidine-2-thiol and 3-methylphenoxyacetic acid. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and under mild reaction conditions. The resulting product is then purified using standard techniques, such as column chromatography, to obtain the pure compound.
科学的研究の応用
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate has several potential applications in scientific research. One of the primary applications of this compound is as a tool for studying biochemical and physiological processes. The compound has been shown to have a high affinity for certain enzymes and receptors, making it an ideal candidate for use in enzyme assays or receptor binding studies.
特性
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-13-4-2-5-14(8-13)25-11-18(23)26-17-10-24-15(9-16(17)22)12-27-19-20-6-3-7-21-19/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGYLBIEUCEGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)

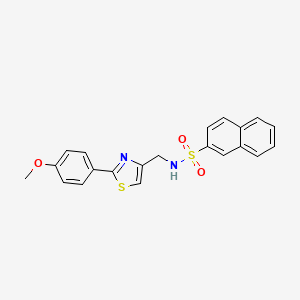

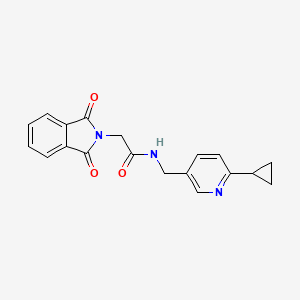
![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)

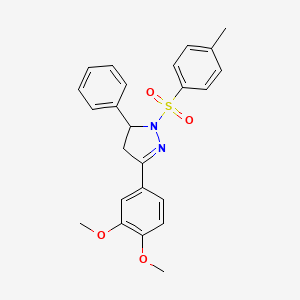
![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)
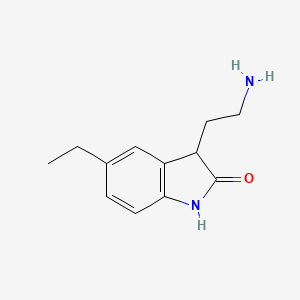
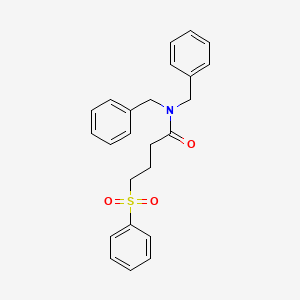
![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)